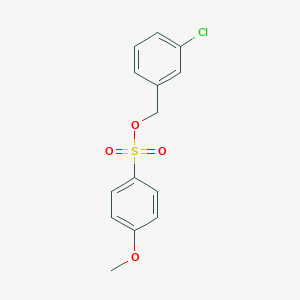
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorophenyl group, a methoxy group, and a sulfonate ester group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (3-chlorophenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Chlorophenyl)methanol+4−Methoxybenzenesulfonyl chloride→(3−Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonate esters.
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of (3-phenyl)methyl 4-methoxybenzene-1-sulfonate.
科学研究应用
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate ester group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect cellular signaling pathways.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with the chlorine atom in the para position.
(3-Bromophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
(3-Chlorophenyl)methyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the sulfonate ester group provides a site for nucleophilic attack, making it a versatile compound for various applications.
属性
CAS 编号 |
139218-48-7 |
|---|---|
分子式 |
C14H13ClO4S |
分子量 |
312.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H13ClO4S/c1-18-13-5-7-14(8-6-13)20(16,17)19-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3 |
InChI 键 |
BWTHIUQHTWJLKC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
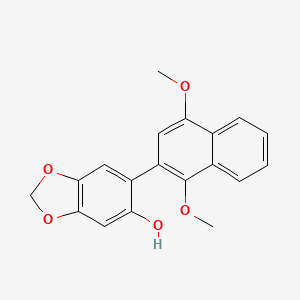
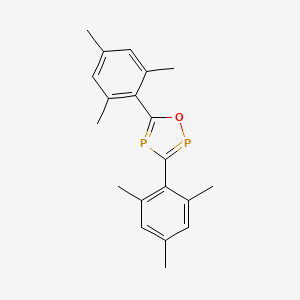
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
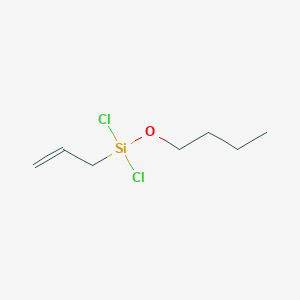
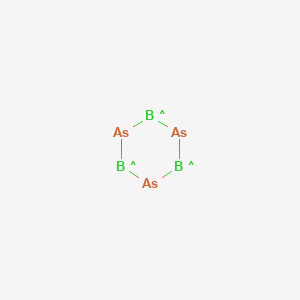
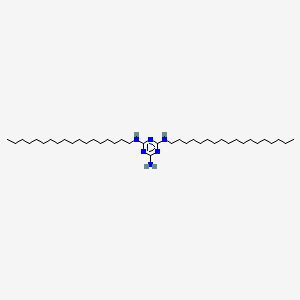
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
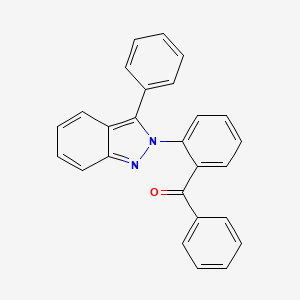
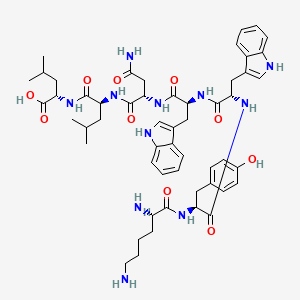
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
